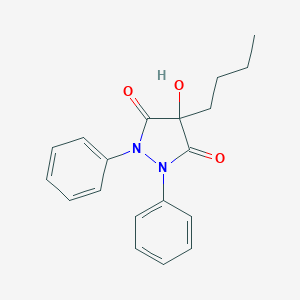
3-Hydroxy Nevirapine
Descripción general
Descripción
3-Hydroxy Nevirapine is a metabolite of Nevirapine . Nevirapine is an antiviral medicine that prevents human immunodeficiency virus (HIV) from multiplying in your body . It is used to treat HIV, the virus that can cause acquired immunodeficiency syndrome (AIDS) .
Synthesis Analysis
Nevirapine is metabolized by several isoforms of cytochrome P450 (CYP), yielding several phase I metabolites including 2-hydroxy-NVP and 3-hydroxy-NVP . An efficient continuous synthesis has been developed for nevirapine drug substance to convert starting materials into product in high yield .Molecular Structure Analysis
The oxidations of 2-hydroxy-NVP and 3-hydroxy-NVP yield the same ring-contraction product upon oxidation with Frémy’s salt in aqueous medium . This is consistent with the formation of a 2,3-NVP-quinone intermediate .Chemical Reactions Analysis
Both 2-hydroxy-NVP and 3-hydroxy-NVP metabolites yielded the same ring-contraction product upon oxidation with Frémy’s salt in aqueous medium . This is consistent with the formation of a 2,3-NVP-quinone intermediate .Physical And Chemical Properties Analysis
Phase transition and dehydration processes of nevirapine have been studied by differential scanning calorimetry and thermogravimetry differential thermal analysis .Aplicaciones Científicas De Investigación
Anti-HIV Drug
Nevirapine (NVP), including its metabolite 3-Hydroxy Nevirapine, is a non-nucleoside HIV-1 reverse transcriptase inhibitor. It is widely used in combined antiretroviral therapy and to prevent mother-to-child transmission of the human immunodeficiency virus type 1 .
Histone Modification
Research has shown that 3-Hydroxy Nevirapine can cause covalent histone modification. The nucleophilic core and C-terminal residues of histones are targets for covalent adduct formation .
Metabolic Oxidation
NVP metabolism yields several phenolic derivatives, including 3-Hydroxy Nevirapine, which are capable of undergoing further metabolic oxidation to electrophilic quinoid derivatives. These derivatives can react with bionucleophiles and initiate toxic responses .
Reaction with Amino Acids
The quinoid derivatives of 3-Hydroxy Nevirapine can react with amino acids. For example, ethyl valinate (a model amino acid) reacted with both 2,3-NVP-quinone and NVP-quinone-imine, yielding covalent adducts .
Potential Toxicity Markers
NVP-modified histidine residues of histones, which can be caused by 3-Hydroxy Nevirapine, are prospective markers of the drug’s bioactivation and/or toxicity .
Chromatin Structure Determination
NVP-derived modifications were identified at sites known to determine chromatin structure (e.g., H4H76) or that can undergo multiple types of post-translational modifications (e.g., H2BK47, H4H76) .
Pharmaceutical Analysis
3-Hydroxy Nevirapine can be analyzed using High-Performance Liquid Chromatography (HPLC) methods. This is useful for quality control in pharmaceutical manufacturing .
Mecanismo De Acción
Target of Action
3-Hydroxy Nevirapine is a metabolite of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 virus infection . The primary target of 3-Hydroxy Nevirapine, like Nevirapine, is the reverse transcriptase enzyme of the HIV-1 virus . This enzyme is crucial for the replication of the virus, as it transcribes viral RNA into DNA .
Mode of Action
3-Hydroxy Nevirapine, similar to Nevirapine, binds directly to the reverse transcriptase enzyme and disrupts its RNA-dependent and DNA-dependent DNA polymerase activities . This disruption of the enzyme’s catalytic site inhibits the replication of the HIV-1 virus .
Biochemical Pathways
The metabolic conversion of Nevirapine into 3-Hydroxy Nevirapine involves the formation of a 2,3-NVP-quinone intermediate . This process is biologically plausible and involves the transient formation of both the quinone and a quinone-imine .
Pharmacokinetics
The pharmacokinetics of 3-Hydroxy Nevirapine is influenced by enzyme induction, enzyme inhibition, and host genetics . The metabolic index of 3-Hydroxy Nevirapine increases from a single dose to steady state, suggesting an induction of CYP2B6 . This finding is consistent with the correlation between the 3-Hydroxy Nevirapine metabolic index and Nevirapine apparent clearance .
Result of Action
The result of the action of 3-Hydroxy Nevirapine is the inhibition of the replication of the HIV-1 virus . The metabolites of nevirapine, including 3-hydroxy nevirapine, can undergo further metabolic oxidation to electrophilic quinoid derivatives, which can react with bionucleophiles and initiate toxic responses .
Action Environment
The action of 3-Hydroxy Nevirapine can be influenced by environmental factors such as the presence of certain enzymes and amino acids . For example, the oxidation of 2-hydroxy-NVP and 3-hydroxy-NVP in the presence of the model amino acids ethyl valinate and N-acetylcysteine was investigated . These observations suggest that the metabolic conversion of phenolic NVP metabolites into quinoid electrophiles is biologically plausible .
Safety and Hazards
Propiedades
IUPAC Name |
2-cyclopropyl-6-hydroxy-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-8-11(20)7-17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9,20H,4-5H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANIONWINZEYME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450599 | |
| Record name | 3-Hydroxy Nevirapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy Nevirapine | |
CAS RN |
174532-82-2 | |
| Record name | 3-Hydroxynevirapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174532-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy nevirapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174532822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy Nevirapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXY NEVIRAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE9FEC7EE7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



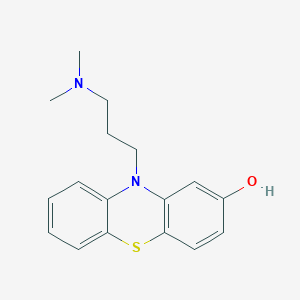

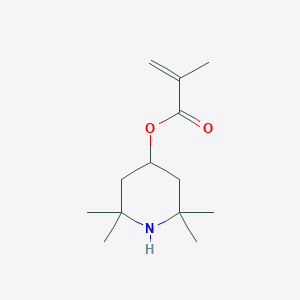


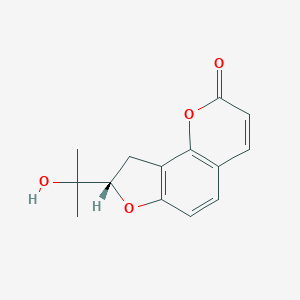

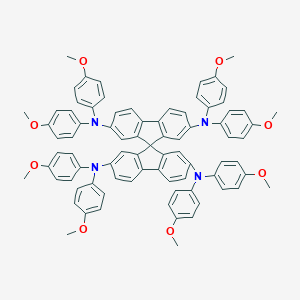

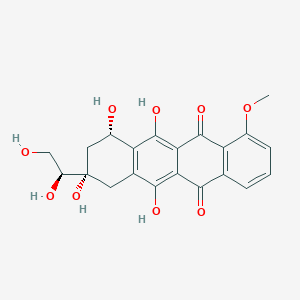
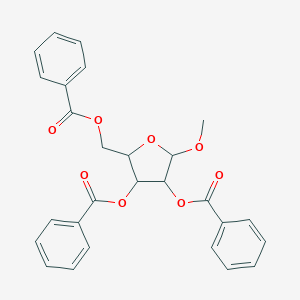
![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B30103.png)
